Bipinnatin

描述

Contextualization within Marine Natural Products Chemistry

Marine organisms represent a prolific source of structurally diverse secondary metabolites with unique chemical scaffolds and potent biological activities. nih.govescholarship.orgnih.gov These compounds often possess properties not found in terrestrial natural products, making marine environments a crucial area for drug discovery and chemical biology research. escholarship.orgnih.gov Gorgonian octocorals, in particular those from the genus Pseudopterogorgia, have been identified as rich sources of diterpenes, including the bipinnatins. nih.govescholarship.org Bipinnatin J, for instance, was first isolated from the bipinnate sea plume Antillogorgia bipinnata (formerly classified under Pseudopterogorgia), a sea fan found in the eastern Caribbean Sea. escholarship.orgwikipedia.org Other bipinnatins, such as bipinnatins K-Q, have been isolated from Pseudopterogorgia kallos. escholarship.orgnaturalproducts.net The isolation of this compound and related compounds from these marine invertebrates highlights their role as producers of bioactive secondary metabolites, hypothesized to serve defensive purposes against predators or competing organisms. nih.gov

Significance of Furanocembranoid Diterpenes in Chemical Biology

Furanocembranoid diterpenes are characterized by a 14-membered macrocyclic ring system that incorporates a furan (B31954) ring and often a butenolide moiety. escholarship.orgwikipedia.orgontosight.ai This structural class exhibits a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiprotozoal effects. ontosight.airesearchgate.netontosight.ainih.gov Their complex molecular architectures and diverse bioactivities make furanocembranoids valuable subjects in chemical biology for understanding biological processes and as potential leads for therapeutic development. nih.govontosight.ai The presence of multiple chiral centers and functional groups within their structures contributes to their specific interactions with biological targets such as enzymes, receptors, and proteins, influencing various physiological pathways. ontosight.aiontosight.ai For example, some furanocembranoids have shown the ability to inhibit the growth of cancer cells and induce apoptosis. ontosight.ai The study of these compounds contributes to the broader effort of exploring natural products for their medicinal potential. ontosight.ai

Scope of Current Academic Research on this compound

Current academic research on this compound is multifaceted, focusing on its isolation, structural elucidation, biosynthesis, synthesis, and biological activities. This compound J, being one of the structurally simpler furanocembrenolides, is speculated to be a biosynthetic precursor to a variety of other cembrenolides. wikipedia.org This proposed biosynthetic relationship has driven research into the total synthesis of this compound J and other related polycyclic compounds like intricarene (B1249381), with studies exploring biogenetically patterned pathways. researchgate.netnih.govresearchgate.net Synthetic efforts aim to not only confirm proposed biosynthetic routes but also to provide access to these compounds for further biological evaluation, as their natural abundance can be limited. nih.govdigitellinc.comresearchgate.net

Research also investigates the specific biological activities of different this compound congeners. For instance, bipinnatins A, B, and D have shown in vitro activity against the P388 murine tumor cell line. nih.gov this compound I has demonstrated strong cytotoxic action against colon and melanoma cancer cell lines. nih.govresearchgate.net this compound B, along with lophotoxin (B1675080), is known to be a potent neurotoxin that irreversibly blocks nicotinic acetylcholine (B1216132) receptors. nih.govumn.edu Studies on the mechanism of action of bipinnatins, such as their irreversible inhibition of nicotinic acetylcholine receptors, are also part of the current research landscape. umn.edu The development of synthetic routes, including both total and asymmetric syntheses, remains an active area to overcome challenges associated with obtaining sufficient quantities of these complex molecules from natural sources and to enable the synthesis of analogs for structure-activity relationship studies. nih.govnih.govresearchgate.netresearchgate.net

Detailed research findings often involve spectroscopic analysis (NMR, MS, IR, UV) for structural characterization, as well as various biological assays to evaluate activities such as cytotoxicity, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ainih.gov Synthetic studies detail reaction conditions, yields, and characterization of intermediates and final products. nih.govnih.govresearchgate.net

Below is a table summarizing some key properties of this compound J:

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₄O₄ | PubChem nih.gov |

| Molar Mass | 328.40216 g/mol | Wikipedia wikipedia.org |

| Melting Point | 140 to 142 °C | Wikipedia wikipedia.org |

| PubChem CID | 5470115 | PubChem nih.gov |

| Isolated Source | Antillogorgia bipinnata (Pseudopterogorgia bipinnata) | Wikipedia wikipedia.org, PubChem nih.gov, ResearchGate researchgate.net |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

33649-13-7 |

|---|---|

分子式 |

C15H20O4 |

分子量 |

264.32 g/mol |

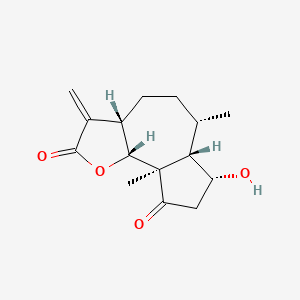

IUPAC 名称 |

(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |

InChI 键 |

WFMZXKFPRCNRAW-ICJWCHSRSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |

规范 SMILES |

CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |

产品来源 |

United States |

Origin, Isolation, and Structural Characterization of Bipinnatin and Its Congeners

Natural Source Identification: Pseudopterogorgia Species

The primary natural source of Bipinnatin and many of its derivatives is the genus Pseudopterogorgia, a group of gorgonian octocorals. Specifically, Pseudopterogorgia bipinnata (also known as Antillogorgia bipinnata) has been identified as a prolific producer of these compounds. escholarship.orgwikipedia.org Other Pseudopterogorgia species, such as Pseudopterogorgia kallos (Antillogorgia kallos), are also sources of certain this compound congeners. escholarship.orgmdpi.comjohnwoodgroup.com These sea fans are commonly found in the eastern Caribbean Sea, including regions around the Florida Keys, the Bahamas, and the wider Caribbean. uwi.edu

Isolation Methodologies in Marine Natural Product Chemistry

The isolation of marine natural products like bipinnatins typically involves a series of extraction and purification steps designed to separate the target compounds from the complex biological matrix of the source organism. General methods for isolating and purifying bioactive compounds from marine organisms include initial extraction using organic solvents such as methanol (B129727), ethanol, acetone, or chloroform (B151607) to release compounds from the organism's tissues. alfa-chemistry.comacs.org

Following initial extraction, the crude extract is often subjected to fractionation based on polarity. slideshare.net Techniques such as solvent partitioning between different organic solvents (e.g., hexane, chloroform, n-butanol) are commonly employed. acs.org A critical step in processing marine extracts is the removal of salts and lipids, which can interfere with subsequent analytical and purification methods. researchgate.net Desalting can be achieved through techniques like methanol extraction or gel chromatography. slideshare.net

Purification of the target compounds from the fractionated extracts relies heavily on chromatographic techniques. rroij.com Column chromatography, using stationary phases like silica (B1680970) gel, is a fundamental method for separating compounds based on their differential migration. acs.orgalfa-chemistry.com Other frequently used chromatographic techniques in marine natural product isolation include:

Thin-Layer Chromatography (TLC): A simple and versatile method for monitoring fractions and preliminary separation. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Powerful techniques for high-resolution separation and purification. researchgate.net

Countercurrent Chromatography (CCC): A liquid-liquid chromatography technique that eliminates the need for a solid support, reducing sample loss and tailing. alfa-chemistry.com

Solid-Phase Extraction (SPE): A sample preparation technique using cartridges packed with stationary phases (e.g., C18, Diaion HP-20) to separate compounds based on chemical characteristics. researchgate.net

Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have also been developed to improve efficiency and reduce extraction times. alfa-chemistry.comrroij.com

Structural Family Classification: Furanocembranoids

Bipinnatins belong to the furanocembranoid family of diterpenes. escholarship.org This structural classification is characterized by a macrocyclic cembrane (B156948) skeleton, which is a 14-membered ring system, fused with a furan (B31954) ring. The furanocembranoid family encompasses a diverse array of carbon frameworks with varying degrees of oxygenation. escholarship.org this compound J, for instance, represents one of the simpler furanocembranolides in terms of oxidation pattern, featuring a hydroxyl group at C2 in addition to the characteristic furan and butenolide moieties. escholarship.org

Comprehensive Characterization of this compound Derivatives (Bipinnatins A-Q)

The Pseudopterogorgia genus yields a range of this compound derivatives, collectively referred to as Bipinnatins A-Q. These congeners exhibit variations in their oxidation states and functional group patterns. escholarship.org Bipinnatins A-J were initially isolated from Pseudopterogorgia bipinnata, while Bipinnatins K-Q were derived from Pseudopterogorgia kallos. escholarship.org The structural diversity within this series highlights the complex biosynthetic pathways active in these marine organisms.

The determination of the chemical structures of bipinnatins and their derivatives relies heavily on comprehensive spectroscopic analysis. escholarship.orgresearchgate.net

NMR spectroscopy is a cornerstone technique for elucidating the structures of natural products like bipinnatins. escholarship.orgacs.orgrroij.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide crucial information about the types of atoms present, their chemical environments, and their connectivity. amazonaws.com Analysis of chemical shifts, splitting patterns in ¹H NMR, and the presence of specific carbon signals in ¹³C NMR helps in assembling structural fragments. amazonaws.com

Correlation Spectroscopy (COSY): Reveals proton-proton couplings, indicating adjacent protons. acs.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): Correlates protons with the carbons to which they are directly attached. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and quaternary carbons.

Detailed analysis of NMR data, often in comparison with data from known related compounds or through computational methods, allows for the complete assignment of signals and confirmation of the proposed structure. researchgate.netresearchgate.net For example, NMR data has been used to confirm the structure of synthetic this compound J by comparison with the natural product. nih.gov

Here is an example of key spectral data points that might be presented for a this compound congener, based on typical NMR analysis:

| Technique | Nucleus | Solvent | Key Signals (δ ppm) |

| ¹H NMR | ¹H | CDCl₃ | Characteristic signals for furan protons, vinylic protons, methyl groups, and protons on carbon atoms bearing oxygen or other functional groups. Specific examples include signals around δ 7.10 (furan H), δ 6.11 (furan H), δ 5.40 (vinylic H), and methyl singlets or doublets. amazonaws.com |

| ¹³C NMR | ¹³C | CDCl₃ | Signals corresponding to carbonyl carbons (e.g., in the butenolide), furan carbons, olefinic carbons, and aliphatic carbons. Characteristic signals for quaternary carbons and carbons bearing oxygen are also observed. amazonaws.com |

| 2D NMR (COSY, HSQC, HMBC) | ¹H-¹H, ¹H-¹³C | CDCl₃ | Cross-peaks confirming connectivity and long-range correlations within the molecule. acs.org |

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the this compound structure. escholarship.orgrroij.com By analyzing the absorption of infrared radiation at different wavelengths, characteristic vibrations of bonds are detected. researchgate.net For bipinnatins, IR spectra typically show absorption bands corresponding to:

Hydroxyl groups (-OH): Often appears as a broad band around 3300-3600 cm⁻¹. acs.orgresearchgate.net

Carbonyl groups (C=O): Strong absorption bands are observed for ester or ketone carbonyls, typically in the region of 1650-1780 cm⁻¹. acs.orgresearchgate.net The butenolide moiety present in furanocembranoids shows characteristic carbonyl absorption. acs.org

Carbon-Carbon Double Bonds (C=C): Bands in the 1600-1680 cm⁻¹ region.

C-O stretching vibrations: Bands in the fingerprint region (below 1500 cm⁻¹) provide information about C-O bonds in ethers, esters, or alcohols.

For example, the IR spectrum of this compound L showed absorption bands at 3435 cm⁻¹ (hydroxyl) and 1750 and 1717 cm⁻¹ (carbonyl groups). researchgate.net Similarly, seco-bipinnatin J showed IR absorptions at 3468 cm⁻¹ (hydroxyl), 1753 cm⁻¹ (α,β-unsaturated ester), 1671 cm⁻¹ (α,β-unsaturated aldehyde), and 1718 cm⁻¹ (ketone). acs.org

Here is an example of key IR spectral data points:

| Technique | Functional Group | Characteristic Absorption Range (cm⁻¹) |

| IR Spectroscopy | Hydroxyl (-OH) | 3300-3600 (broad) |

| Carbonyl (C=O) | 1650-1780 | |

| Carbon-Carbon Double Bond (C=C) | 1600-1680 |

Spectroscopic Techniques for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and thus validating the molecular formula of isolated compounds like this compound. By precisely measuring the mass-to-charge ratio ([M+H]⁺ or other ions) of the molecule, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions. mdpi.commdpi.comresearchgate.net

For example, HRMS analysis of kallopterolides, congeners isolated from Antillogorgia kallos (previously Pseudopterogorgia kallos), suggested a molecular formula of C₂₀H₂₄O₅, which correlated with nine degrees of unsaturation. mdpi.com Similarly, HRMS data for this compound itself, specifically this compound J, supports a molecular formula of C₂₀H₂₄O₄ with a monoisotopic mass of 328.16745924 Da. nih.gov Another congener, this compound B, has a reported molecular formula of C₁₅H₂₀O₄. this compound Q has a molecular formula of C₂₃H₂₆O₁₁ and a molecular weight of 478.4 g/mol . vulcanchem.com

The accuracy of HRMS measurements allows for the confident assignment of a molecular formula, which is a fundamental step in structure elucidation.

X-ray Crystallographic Analysis

X-ray crystallographic analysis is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgazolifesciences.com This method provides unambiguous information about bond lengths, bond angles, and the relative stereochemistry of chiral centers, making it invaluable for confirming structures determined by other spectroscopic methods and for solving the structures of novel compounds. researchgate.netazolifesciences.comresearchgate.netnih.gov

For this compound congeners, X-ray crystallography has been employed to definitively assign molecular structures and relative stereochemistry. acs.orgresearchgate.netresearchgate.net For instance, the molecular structures of bipinnatins K-Q were assigned mainly by 2D NMR methods and confirmed by X-ray crystallographic analysis. acs.org X-ray crystal structures of this compound L and this compound P have been illustrated, showing the atom numbering scheme and relative stereochemistry. researchgate.net This technique was also used to establish the stereochemical features of a dihydropseudopterolide, a compound related to this compound J, in a synthetic study. researchgate.net The use of X-ray diffraction analysis, alongside NMR spectral comparisons with known models, has been crucial in establishing the chemical structures, including relative stereochemistry, of pseudopterane and cembranolide natural products. researchgate.net

While X-ray crystallography provides a static picture of the molecule in the crystalline state, it offers highly detailed and reliable structural information.

Stereochemical Assignments and Conformational Analysis

Stereochemical assignments, including the determination of absolute and relative configurations of chiral centers and the geometry of double bonds, are critical for understanding the biological activity and chemical behavior of this compound and its congeners. amazonaws.com Spectroscopic techniques, particularly NMR, play a significant role in these assignments. acs.orgmdpi.com

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect SpectroscopY), are particularly useful for determining relative stereochemistry by revealing spatial proximities between protons. researchgate.netchemrxiv.org For example, NOESY experiments were used to determine the relative configuration of this compound P, revealing the Z-geometry for a trisubstituted olefin and a trisubstituted epoxide based on observed correlations. researchgate.net

Conformational analysis examines the various spatial arrangements that a molecule can adopt due to rotation around single bonds. amazonaws.comspcmc.ac.in For flexible macrocyclic compounds like bipinnatins, understanding their preferred conformations is important as it can influence their reactivity and interactions with biological targets. chemrxiv.org

Studies on the conformational analysis of furanocembranoid macrocycles, including those derived from this compound J, have been conducted using techniques such as variable-temperature NMR (VT-NMR) and NOESY experiments, supported by computational methods like Density Functional Theory (DFT) calculations. chemrxiv.org These studies aim to characterize the equilibrating macrocyclic conformers and understand how conformational preferences can influence chemical reactions, such as epoxidation. chemrxiv.org The inherent strained conformation of certain furanocembranoid macrocycles has been suggested to control the stereochemistry of reactions. chemrxiv.org

The interplay between stereochemistry and conformation is crucial for a complete understanding of the molecular properties of this compound and its congeners.

Table 1: Selected this compound Congeners and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound J | C₂₀H₂₄O₄ | 328.4 | 5470115 |

| This compound B | C₁₅H₂₀O₄ | 264.32 | - |

| This compound Q | C₂₃H₂₆O₁₁ | 478.4 | 24853541 |

| This compound K | C₂₃H₂₆O₉ | 446.452 | 23314658 |

Table 2: Selected Spectroscopic Data for this compound Congeners (Illustrative)

| Technique | Compound (Example) | Key Signals (Illustrative) | Reference |

| ¹H NMR | This compound | δ 5.78 (d, J=10.2 Hz), δ 2.12 (s) | |

| ¹³C NMR | This compound | δ 210.5, δ 170.2 | |

| HRMS | This compound | [M+H]⁺ m/z 265.1432 (calc. 265.1436) | |

| HRMS | Kallopterolide A | C₂₀H₂₄O₅ | mdpi.com |

Note: The data in Table 2 are illustrative examples of the type of spectroscopic information used in structure elucidation and are not exhaustive for all this compound congeners.

Biosynthetic Pathways and Interrelationships of Bipinnatin Type Diterpenes

Proposed Biosynthetic Origins from Macrocyclic Precursors

The core cembrane (B156948) skeleton, characteristic of bipinnatin-type diterpenes, is believed to originate from geranylgeranyl pyrophosphate (GGDP). This acyclic precursor undergoes a type A cyclization, initiated by the departure of the pyrophosphate group, to yield a 14-membered cembrane ring with an isopropyl cation outside the ring. Subsequent proton elimination is proposed to lead to neo-cembrene. nih.gov

From this cembrane intermediate, the biosynthesis of this compound J is thought to involve a series of oxidation and ring closure steps. These transformations likely result in the formation of both the furan (B31954) and butenolide rings within the 14-membered macrocycle. nih.gov While the exact enzymatic machinery involved in these early stages is not fully characterized, P450 monooxygenases are considered likely catalysts for the oxidation steps. nih.gov

Macrocyclic furanobutenolide-derived cembranoids (FBCs), such as Z-bipinnatin J and Z-rubifolide, are postulated as biosynthetic precursors to a wide array of congested and oxygenated polycyclic diterpenes. youtube.com The flexibility of these macrocyclic Z-isomers and their related cis epoxides is thought to be significant for their role as precursors. youtube.com

Enzymatic and Non-Enzymatic Transformations in Pseudopterogorgia

The biosynthesis of this compound-type diterpenes in Pseudopterogorgia involves a combination of enzymatic and potentially non-enzymatic transformations. While specific enzymatic details are still emerging, studies suggest the involvement of enzymes like P450 monooxygenases in oxidation reactions that functionalize the cembrane skeleton and lead to the formation of the characteristic furan and butenolide rings. nih.gov

Non-enzymatic reactions are also proposed to play a role. For instance, ∆ double bond isomerization of the C7-C8 olefin is thought to occur, leading to the Z conformation found in rubifolide, a proposed precursor to this compound J. nih.gov The marine environment, particularly the exposure to sunlight in the shallow waters where Pseudopterogorgia species grow, also suggests the potential for photochemical transformations to be involved in later biosynthetic steps.

This compound J as a Key Biosynthetic Intermediate to Complex Polycyclic Diterpenes

This compound J is widely recognized as a pivotal intermediate in the biosynthesis of more structurally complex polycyclic diterpenes found in Pseudopterogorgia. youtube.com Its 14-membered macrocyclic structure, containing the furan and butenolide moieties and a Z-olefin, provides a versatile scaffold for subsequent cyclizations and rearrangements that lead to diverse polycyclic frameworks. The furan and butenolide rings can be further manipulated to generate highly congested polycyclic structures.

Biomimetic synthetic studies have provided significant support for the role of this compound J as a precursor to various polycyclic diterpenes.

Intricarene (B1249381), a pentacyclic diterpene isolated from Pseudopterogorgia kallos, is thought to be biosynthetically derived from this compound J. A proposed pathway involves the oxidation of the furan ring in this compound J, potentially initiated by singlet oxygen in the marine environment. This oxidation can lead to the formation of an oxidopyrylium intermediate. A subsequent transannular [5+2] cycloaddition between the oxidopyrylium ion and the butenolide double bond is then proposed to construct the polycyclic intricarene framework. Biomimetic syntheses have successfully converted this compound J into intricarene via this proposed oxidopyrylium-alkene cycloaddition route.

Below is a table summarizing the proposed key steps in the biosynthesis of Intricarene from this compound J:

| Proposed Step | Description |

| Furan Oxidation | Oxidation of the furan ring in this compound J (e.g., by singlet oxygen). |

| Oxidopyrylium Intermediate Formation | Rearrangement to form an oxidopyrylium ion. |

| Transannular [5+2] Cycloaddition | Cycloaddition between the oxidopyrylium ion and the butenolide. |

| Intricarene Formation | Formation of the pentacyclic intricarene structure. |

Bielschowskysin (B1247535), another complex polycyclic diterpene from Pseudopterogorgia kallos, is also hypothesized to be derived from this compound J. youtube.com One proposed biosynthetic route involves the epoxidation of the Δ7,8 double bond of this compound J, followed by the addition of water. This sequence is suggested to lead to an intermediate that can undergo a formal [2+2] cycloaddition to form the characteristic cyclobutane (B1203170) ring found in bielschowskysin. Photochemical [2+2] cycloaddition has been explored as a biomimetic strategy for constructing the cyclobutane core of bielschowskysin.

A proposed biosynthetic pathway to Bielschowskysin from this compound J includes:

| Proposed Step | Description |

| Δ7,8 Double Bond Epoxidation | Epoxidation of the double bond at the 7-8 position in this compound J. |

| Water Addition | Addition of water to the epoxide. |

| [2+2] Cycloaddition | Formation of the cyclobutane ring, potentially via a photochemical process. |

| Bielschowskysin Formation | Completion of the bielschowskysin structure. |

Providencin, a furanocembranoid with a unique methylene-cyclobutanol moiety, is proposed to be biosynthesized from a this compound precursor, specifically this compound E. A key step in the proposed pathway involves a photochemically induced Norrish-Yang cyclization. This reaction, involving intramolecular hydrogen abstraction by an excited carbonyl group and subsequent radical recombination, is suggested to form the cyclobutanol (B46151) ring system.

Computational studies using density functional theory (DFT) have supported the feasibility and stereochemical outcome of the proposed Norrish-Yang cyclization in this compound E leading to providencin. Biomimetic semisynthesis experiments involving photoirradiation of this compound E have also successfully generated providencin, further supporting this photochemical pathway. These studies indicate that both the C2 and C14 positions of the macrocycle in this compound E are suitable for hydrogen abstraction, which can explain the formation of provobutanol and its regioisomer.

Key aspects of the proposed Providencin biosynthesis via Norrish-Yang cyclization:

| Proposed Step | Description |

| This compound E Excitation | Photoexcitation of this compound E. |

| Intramolecular Hydrogen Abstraction | Hydrogen abstraction from a suitable position (C2 or C14) by the excited carbonyl. |

| Diradical Formation | Formation of a diradical intermediate. |

| Radical Recombination / Cyclobutane Formation | Recombination of the radicals to form the cyclobutane ring. |

| Providencin Formation | Formation of the providencin structure. |

Pathways to Bielschowskysin Biosynthesis

Conformational Steering in Biosynthetic Transformations

The conformational preferences of the macrocyclic precursors are thought to play a crucial role in steering the outcome and stereoselectivity of downstream biosynthetic transformations in this compound-type diterpenes. youtube.com The 3D conformational landscape of these macrocycles can influence the accessibility of different sites for enzymatic oxidation or the orientation of functional groups for intramolecular reactions like cyclizations. youtube.com

Studies involving conformational analysis using techniques like VT-NMR, NOESY experiments, and DFT calculations have been employed to understand how the flexibility and preferred conformations of macrocycles, such as those derived from this compound J, can rationalize observed stereochemical outcomes in reactions like epoxidation. youtube.com The specific configuration of double bonds, such as the E-(∆7,8)-alkene moiety in certain FBCs, may also provide a "spring-loaded" functional group that steers biosynthetic pathways. youtube.com

The interplay between macrocyclic conformation and the active sites of biosynthetic enzymes or the geometry required for non-enzymatic or photochemical reactions is a critical factor in determining the structural diversity observed in the polycyclic diterpenes derived from this compound-type precursors. youtube.com

Synthetic Chemistry of Bipinnatin and Analogues

Retrosynthetic Strategies for Furanocembranoid Skeletons

Retrosynthetic analyses for furanocembranoid skeletons often involve strategies to construct the 14-membered macrocycle and incorporate the furan (B31954) ring. One common approach is the use of metal-promoted macrocyclization reactions to form the large ring. nih.govacs.org Another strategy involves ring-closing metathesis (RCM) of a furanyl diene precursor. acs.orgnih.gov Alkyne-assisted annulation reactions have also been explored as a powerful tool for constructing the furan skeleton within these natural products. acs.orgnih.gov Some retrosynthetic routes envision the macrocycle being formed through intramolecular reactions that establish key carbon-carbon bonds. nih.govresearchgate.net

Total Synthesis of Bipinnatin J

The total synthesis of this compound J has been achieved through several routes, highlighting different strategic approaches and methodological advancements. nih.govacs.orgacs.orgnih.gov These syntheses have often focused on efficiently assembling the complex carbon framework and controlling the stereochemistry, particularly the Z-olefin geometry and the stereocenters within the macrocycle and the furanone unit. nih.govacs.orgresearchgate.net

Pioneering Synthetic Routes and Methodological Advancements

Early and significant synthetic routes to this compound J have employed a combination of powerful organic reactions to construct the molecule. wikipedia.orgnih.govfigshare.com These approaches have contributed to the development and application of specific synthetic methodologies.

Silver Ion-Promoted SN1-Type γ-Alkylation of Siloxyfurans

A key step in some syntheses of this compound J involves a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran. wikipedia.orgnih.govacs.orgfigshare.com This reaction is utilized to construct the substituted butyrolactone unit, a crucial part of the this compound J structure. nih.govacs.org While direct cross-coupling approaches to form the alkylated furanone sometimes proved low yielding, alternative routes featuring this silver ion-promoted alkylation were successfully employed. nih.govacs.org

Chromium(II)-Mediated Macrocyclization (Nozaki-Hiyama-Kishi Reaction)

The diastereoselective Chromium(II)-mediated macrocyclization, also known as the Nozaki-Hiyama-Kishi (NHK) reaction, has been a central strategy for closing the 14-membered ring in the synthesis of this compound J. wikipedia.orgnih.govnih.govacs.orgfigshare.comvulcanchem.com This reaction involves the coupling of an aldehyde with an allyl or vinyl halide mediated by chromium(II) salts, often with nickel as a co-catalyst. synarchive.comorganic-chemistry.orgwikipedia.org The NHK reaction is known for its chemoselectivity towards aldehydes and its utility in forming medium-sized rings. organic-chemistry.orgwikipedia.org In the synthesis of this compound J, this intramolecular reaction of a suitable precursor bromide provided the macrocyclic core, with the stereochemistry of the furanone unit influencing the relative stereochemistry of newly formed stereocenters. nih.govacs.orgfigshare.com The reaction is typically carried out under dilute conditions to favor intramolecular cyclization over intermolecular reactions. nih.gov

Detailed findings from a synthesis utilizing the NHK macrocyclization:

| Precursor | Reagents & Conditions | Product | Isolated Yield | Diastereoselectivity |

| Bromide 3 | CrCl2 (20.6 eq), activated 4Å molecular sieves, THF, r.t., 16 h | This compound J (1) | 73% | Major product |

Ruthenium-Catalyzed Alder-ene Reaction

A ruthenium-catalyzed Alder-ene reaction has been featured in some stereoselective syntheses of this compound J. thieme-connect.comnih.govscispace.com This reaction can be used to construct specific fragments of the molecule, such as a fragment containing an alkene and an alkyne, generating a diene substructure. nih.gov In the context of this compound J synthesis, this methodology contributes to the efficient assembly of the carbon skeleton with control over alkene geometry. thieme-connect.comnih.gov

Stille Cross Coupling Applications

Stille cross-coupling reactions, which are palladium-catalyzed couplings between organotin compounds (organostannanes) and organic halides or pseudohalides, have also been applied in the synthesis of this compound J and related furanocembranoids. nih.govresearchgate.netfigshare.comscispace.comrsc.org This reaction is versatile for forming carbon-carbon bonds, particularly between sp2-hybridized centers like vinyl and aryl groups. wikipedia.orglibretexts.orgorganic-chemistry.org In this compound J synthesis, a Stille coupling reaction with a stannylfurfural has been used to incorporate the furan moiety into a precursor molecule. researchgate.netrsc.org Stille couplings are known for their tolerance of various functional groups, although the toxicity of organotin reagents is a consideration. libretexts.orgorganic-chemistry.org

An example of Stille coupling in furanocembranoid synthesis:

| Coupling Partners | Catalyst & Conditions | Product |

| Chiral lactone-substituted vinyl iodide and stannylfurfural | Pd catalyst | Coupled product leading to the macrocyclization precursor |

Zirconium-Mediated Carboalumination in Stereoselective Alkene Formation

Zirconium-mediated carboalumination has been employed as a key step in the synthesis of intermediates for this compound J, particularly for the stereoselective formation of Z-vinyl iodides. nottingham.ac.ukescholarship.orgescholarship.orguni-muenchen.de This reaction typically involves the carboalumination of a terminal alkyne, such as 3-butyn-1-ol, mediated by a zirconium catalyst. nottingham.ac.ukescholarship.orgescholarship.orguni-muenchen.de Subsequent iodination of the resulting vinylaluminum species yields the desired Z-vinyl iodide. nottingham.ac.ukescholarship.orguni-muenchen.de For instance, the synthesis of a key vinyl iodide intermediate involved zirconium-mediated carboalumination of 3-butynol, followed by thermal isomerization and iodination to produce the Z-vinyl iodide. nottingham.ac.ukuni-muenchen.de This method is crucial for establishing the Z-stereochemistry of a trisubstituted alkene directly linked to the furan unit in some synthetic routes to this compound J. researchgate.netescholarship.org

Asymmetric Synthetic Approaches

Asymmetric synthesis of (-)-Bipinnatin J has been a significant area of research, aiming to control the stereochemistry at its four chiral centers. acs.orgresearchgate.netrsc.orgnih.govrsc.orgacs.org Various strategies have been developed, often involving the elaboration of chiral building blocks or the use of asymmetric catalytic methods. One asymmetric synthesis approach involved the elaboration of a chiral lactone-substituted vinyl iodide derived from (+)-glycidol. rsc.orgrsc.org This was followed by an intermolecular Stille coupling and an intramolecular Nozaki-Hiyama-Kishi allylation for macrocycle formation. rsc.orgrsc.org The Nozaki-Hiyama-Kishi reaction, a chromium(II)-mediated coupling of an aldehyde and an allyl bromide, has been utilized for diastereoselective macrocyclization in this compound J synthesis, providing the desired macrocycle as the major product. researchgate.netnih.govresearchgate.netnih.gov The stereochemistry of the furanone unit can influence the relative stereochemistry of newly formed stereocenters during this macrocyclization. nih.gov Another key asymmetric step in recent syntheses is the asymmetric proton transfer, discussed in detail below. acs.orgresearchgate.netyoutube.comacs.orgresearchgate.net

Scalable and Convergent Synthesis Methodologies

Recent advancements have led to the development of concise and scalable total syntheses of (-)-Bipinnatin J, emphasizing convergent strategies to efficiently assemble the complex molecular architecture. acs.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.netchemrxiv.orgresearchgate.netnih.gov A notable 10-step, gram-scale total synthesis highlights the power of convergent design, utilizing inexpensive starting materials and employing several key reactions to construct the macrocycle and incorporate the furan and butenolide moieties. acs.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.netchemrxiv.orgresearchgate.netnih.gov This convergent approach involves the coupling of two main fragments, significantly reducing the number of linear steps required. acs.orgchemrxiv.orgacs.org

Nickel-Electrocatalytic Decarboxylative Cross-Coupling

Nickel-electrocatalytic decarboxylative cross-coupling (DCC) is a powerful method employed in scalable syntheses of this compound J for joining C-sp2 and C-sp3 units. acs.orgresearchgate.netchemrxiv.orgyoutube.comacs.orgresearchgate.netchemrxiv.orgresearchgate.netnih.gov This reaction allows for the formal insertion of an ethylene (B1197577) unit, facilitated by the use of succinate (B1194679) as a bridging group. acs.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.netchemrxiv.orgresearchgate.net In the synthesis of this compound J, this electrocatalytic reaction was used to couple a carboxylic acid derivative with a bromo-lactone, forming a new carbon-carbon bond and contributing to the macrocyclic structure. youtube.com The process involves the formation of a redox-active species from the carboxylic acid, which then interacts with a nickel catalyst to generate an alkyl radical species. youtube.com This radical undergoes coupling with an organohalide, mediated by the nickel catalyst. youtube.com

Halogen Dance-Zweifel Olefination for Trisubstituted Furans

A unique halogen dance-Zweifel olefination sequence has been developed to access a highly differentiated, trisubstituted alkenyl furan fragment, a crucial building block for this compound J. acs.orgresearchgate.netchemrxiv.orgyoutube.comacs.orgresearchgate.netchemrxiv.orgresearchgate.net This sequence commences with a directed deprotonation of a brominated furan derivative, triggering a halogen dance maneuver where a lithium atom migrates to a more stabilized position after lithium-halogen exchange. acs.orgchemrxiv.org The resulting organolithium intermediate is then trapped with an alkenyl boronic ester. acs.orgchemrxiv.org Treatment of the borate (B1201080) intermediate with N-bromosuccinimide (NBS) induces the formation of a bromonium ion, which undergoes a facile 1,2-shift to effect the Zweifel olefination, yielding the desired trisubstituted furan with defined stereochemistry. acs.org

Nickel-Mediated 1,6-Conjugate Addition

A nickel-catalyzed 1,6-conjugate addition reaction is a key step in coupling fragments during the synthesis of this compound J. acs.orgyoutube.comacs.orgresearchgate.net This reaction involves the addition of a furan fragment to a γ-methylidene butenolide. acs.orgacs.org Achieving selective 1,6-addition over the typically favored 1,4-addition was a significant challenge that was overcome through catalyst optimization. acs.orgyoutube.comacs.org The use of a specific nickel(II) bromide complex bearing an isoquinoline-oxazoline ligand, reduced by zinc metal to a nickel(0) species, proved effective for this transformation. youtube.com The nickel species undergoes oxidative addition into a carbon-bromine bond of one fragment and then coordinates to the carbonyl of the other fragment, promoting the 1,6-addition. youtube.com This reaction predominantly furnishes the β,γ-butenolide isomer, which is essential for the subsequent asymmetric proton transfer step. acs.orgacs.org

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound analogs and derivatives is a crucial aspect of understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship, SAR). These studies aim to identify key pharmacophores and structural features essential for desired properties. While specific biological activities are outside the scope here, the chemical modifications made to the this compound core and the synthetic strategies employed to achieve them are relevant.

This compound J, a furanocembranoid, serves as a base structure for analog synthesis wikipedia.orgescholarship.org. Its structure features a 14-membered macrocyclic ring incorporating a furan ring, a butenolide, and an isopropylidene moiety, along with a hydroxyl group at C2 wikipedia.orgescholarship.org. Modifications to these different parts of the molecule can lead to analogs with altered properties.

One approach to generating analogs involves modifying the furan and butenolide moieties or the macrocyclic ring. Synthetic efforts towards related furanocembranoids and norcembranoids highlight strategies that could be adapted for this compound analog synthesis nih.govresearchgate.net. These include methods for constructing the 14-membered ring and incorporating the characteristic furan and butenolide functionalities nih.gov. For instance, approaches involving metal-promoted macrocyclization and γ-alkylation of siloxyfurans have been reported in the context of this compound J synthesis, which could be utilized for creating macrocyclic analogs nih.gov.

Another area for analog synthesis involves modifying the oxidation state or appending different functional groups to the core structure. The natural diversity of bipinnatins (A-Q) isolated from Pseudopterogorgia species showcases various oxidation patterns, particularly on the alkenes and carbons C2 and C13, which can be hydroxylated or acetylated escholarship.org. This suggests that selective oxidation, reduction, or functional group interconversion reactions are key strategies in synthesizing analogs that mimic or explore these natural variations. Studies towards other furanocembranoids have explored selective oxidations of the carbon framework, which could be relevant for this compound derivatives escholarship.org.

SAR studies often involve systematic modifications of specific parts of the molecule to understand their contribution to activity. For this compound, this could involve altering the C2 hydroxyl group, modifying the double bonds, or changing the substituents on the furan or butenolide rings. While specific SAR data for this compound itself is not extensively detailed in the search results regarding chemical modifications and their direct impact on a quantifiable measure (without venturing into biological outcomes), the general principle of synthesizing a series of derivatives with planned structural variations is the foundation of such studies nih.govnih.govnih.gov.

The synthesis of butenolide derivatives, a core component of this compound, is a relevant area for generating analogs uni-regensburg.de. Approaches involving the construction of substituted furan-2(5H)-ones can be adapted to create this compound analogs with modifications in the butenolide part of the molecule acs.orgrsc.org.

Challenges and Future Directions in this compound Total Synthesis

The total synthesis of this compound J and related furanocembranoids presents significant synthetic challenges due to their complex molecular architecture, multiple stereocenters, and the presence of sensitive functional groups within a macrocyclic ring system nih.govyoutube.comresearchgate.net.

One of the primary challenges in synthesizing this compound J is the construction of the 14-membered macrocycle with the correct stereochemistry, particularly the embedded butenolide ring and the four stereocenters nih.govyoutube.com. Achieving diastereoselective control during macrocyclization reactions is crucial nih.gov. Approaches have included Cr(II)-mediated macrocyclization, which has been shown to provide this compound J as the major product, with the stereochemistry of the furanone unit influencing the relative stereochemistry of new stereocenters nih.gov. Nozaki-Hiyama-Kishi (NHK) coupling has also been explored for macrocycle formation, although achieving the desired 1,16-conjugate addition over competing 1,4-addition can be challenging and requires careful optimization of conditions, often involving nickel catalysts youtube.com.

Another challenge lies in the stereoselective introduction of the required functional groups and the control of the Z-olefin geometry in the macrocycle wikipedia.orgnih.gov. The presence of the less common Z-olefin in this compound J adds complexity compared to related cembranes with E-olefins nih.gov. Strategies for introducing stereochemistry have included asymmetric proton transfer and utilizing chiral building blocks acs.orgyoutube.com.

The high level of functionalization within the this compound structure also poses challenges for synthetic routes, requiring careful consideration of functional group compatibility throughout the synthesis researchgate.net. Protecting group strategies and the order of key transformations are critical to avoid unwanted side reactions.

Despite these challenges, successful total syntheses of this compound J have been reported, demonstrating the feasibility of constructing this complex molecule nih.govnih.govacs.org. These syntheses have employed convergent strategies, assembling the macrocycle from smaller, pre-functionalized fragments nih.govacs.org. Key reactions have included silver ion promoted SN1-type γ-alkylation of siloxyfurans and metal-mediated macrocyclizations nih.gov. More recent approaches have utilized techniques like Ni-electrocatalytic decarboxylative cross-coupling and a halogen dance-Zweifel sequence to access key fragments acs.org.

Future directions in this compound total synthesis aim to address the existing challenges and improve the efficiency and scalability of the synthetic routes. Developing more stereoselective and efficient macrocyclization methods remains a key goal. Exploring novel catalytic reactions that can assemble the macrocycle and set the stereocenters in a single step or with fewer steps would be highly valuable.

Another future direction is the development of asymmetric synthetic routes that establish the absolute stereochemistry early in the synthesis, avoiding the need for resolution or later stereochemical corrections nih.govacs.org. While some asymmetric syntheses have been reported, further improvements in yield and stereoselectivity are desirable acs.org.

Exploring alternative synthetic strategies inspired by potential biosynthetic pathways could also be a fruitful area for future research wikipedia.orgresearchgate.net. Understanding how nature constructs the furanocembranoid skeleton might reveal novel and efficient chemical transformations.

Biological Activity and Mechanistic Investigations of Bipinnatin and Its Derivatives

Neurotoxicological Mechanisms: Nicotinic Acetylcholine (B1216132) Receptor Inhibition

Bipinnatin and its congeners are potent neurotoxins that exert their effects through the irreversible inhibition of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This family of marine natural products, belonging to the lophotoxin (B1675080) class, demonstrates a unique mechanism of action by forming a covalent bond with the receptor. nih.gov It's important to note that some bipinnatins, such as A and C, are considered protoxins, meaning they are initially inactive and require spontaneous activation in aqueous solutions to become effective inhibitors. nih.govlilab-ecust.cnnih.gov This activation involves a chemical modification, specifically the replacement of an acetate (B1210297) group, which then allows the molecule to interact with the nAChR. lilab-ecust.cnnih.gov

Irreversible Covalent Modification of Tyrosine Residue (Tyr190) on α-Subunit

The irreversible inhibition of nAChRs by bipinnatins is achieved through a highly specific covalent modification. nih.gov Research has pinpointed that these toxins form a covalent bond with the tyrosine residue at position 190 (Tyr190) on the α-subunit of the nicotinic receptor. nih.govlilab-ecust.cn This covalent linkage permanently alters the receptor's structure and function. The specificity of this interaction is a key feature of the neurotoxicity of the lophotoxin family. nih.gov The reaction involves the formation of a stable bond between the this compound molecule and the Tyr190 residue, effectively and irreversibly blocking the receptor's activity. nih.govnih.gov

Selective Inhibition of α/δ-Subunit Interface

Further investigations into the mechanism have revealed a preferential targeting of specific subunit interfaces of the nAChR. Bipinnatins have been shown to selectively inhibit the binding site located near the interface of the α and δ subunits. nih.gov This particular site is characterized by a high affinity for the natural neurotransmitter acetylcholine and a low affinity for the antagonist metocurine. nih.gov The ability of bipinnatins to distinguish between the two acetylcholine-binding sites on the receptor underscores the nuanced nature of their interaction. nih.gov This selective inhibition of the α/δ-subunit interface contributes significantly to their potent neurotoxic effects. core.ac.uk

Blockade of Acetylcholine Binding Sites

The ultimate consequence of the covalent modification and selective binding of bipinnatins is the blockade of the acetylcholine (ACh) binding sites on the nicotinic receptor. nih.gov By forming a covalent bond within one of the ACh binding sites, bipinnatins physically obstruct the binding of acetylcholine, the endogenous agonist. nih.govnih.gov This prevents the conformational changes necessary for ion channel opening and subsequent neuronal signaling. The irreversible nature of this blockade leads to a prolonged and potent inhibition of nicotinic neurotransmission, which is the basis of their neurotoxicity. nih.gov

Cytotoxicity Studies in vitro and Structure-Activity Relationships

In addition to their neurotoxic effects, various bipinnatins have demonstrated significant cytotoxic activity in in vitro studies against several cancer cell lines. nih.govresearchgate.net The structure of these marine compounds plays a crucial role in their biological activity, with specific chemical features being directly linked to their potency.

Role of α,β-Unsaturated Carbonyl Groups in Potent Cytotoxicity

The presence of an α,β-unsaturated carbonyl group is a key structural feature believed to be responsible for the potent cytotoxicity observed in many bioactive compounds. tjpr.orgnih.gov This functional group is a reactive electrophilic system that can engage in Michael addition reactions with nucleophilic residues in biological macromolecules, such as proteins and DNA. nih.gov This reactivity can lead to the disruption of cellular processes and ultimately induce cell death. While the direct role of this group in this compound's cytotoxicity is a strong hypothesis based on the general understanding of α,β-unsaturated carbonyl compounds, specific studies on bipinnatins are needed to definitively confirm this mechanism.

Comparative Cytotoxicity Profiles of this compound Congeners (e.g., A, B, C, D, Q)

Studies on various this compound congeners have revealed differences in their cytotoxic potency. For instance, bipinnatins A, B, and D have shown in vitro activity against the P388 murine tumor cell line. nih.gov In another study evaluating cytotoxicity against MCF-7 breast cancer, NCI-H460 non-small cell lung cancer, and SF-268 CNS cancer cell lines, this compound Q was the only one among the tested compounds (including bipinnatins 4, 6, and 7) to display significant cytotoxic activity. researchgate.netacs.org this compound I has also been noted for its strong cytotoxic action against colon and melanoma cancer cell lines. nih.gov These variations in activity among the different bipinnatins highlight the importance of their specific structural features in determining their cytotoxic potential.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound A | P388 Murine Tumor | 0.9 | nih.gov |

| This compound B | P388 Murine Tumor | 3.2 | nih.gov |

| This compound D | P388 Murine Tumor | 1.5 | nih.gov |

| This compound Q | MCF-7, NCI-H460, SF-268 | Significant Activity | researchgate.netacs.org |

| This compound I | Colon and Melanoma | - | nih.gov |

Advanced Research Techniques and Methodologies Applied to Bipinnatin Research

Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in determining the precise atomic arrangement and three-dimensional orientation (stereochemistry) of Bipinnatin molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a primary tool for the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are extensively used. ¹H NMR provides information about the types of hydrogen atoms and their local environments, including their connectivity and multiplicity influenced by neighboring protons. researchgate.netamazonaws.comacs.orgjohnwoodgroup.comacs.orgresearchgate.net ¹³C NMR reveals the carbon skeleton of the molecule. amazonaws.comacs.org 2D NMR methods, such as COSY, HSQC, HMBC, and NOESY, provide crucial connectivity information and spatial relationships between atoms, which are vital for assembling the complete molecular structure and determining relative stereochemistry. nih.govresearchgate.net For instance, NOESY experiments have been used to determine the relative configuration of specific this compound derivatives by showing spatial correlations between protons. researchgate.net Analysis of NMR data, sometimes coupled with computational methods like DP4+ probability analysis, aids in confirming structural assignments. researchgate.net

Specific NMR data for this compound derivatives, such as this compound L, have been reported, including characteristic signals that indicate the presence of specific functional groups and structural motifs like epoxide moieties and acetate (B1210297) groups. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the this compound structure by detecting characteristic bond vibrations. researchgate.netamazonaws.comacs.orgacs.org For example, the IR spectrum of this compound L showed absorptions corresponding to hydroxyl groups (around 3435 cm⁻¹) and carbonyl groups (around 1750 and 1717 cm⁻¹). researchgate.net These signals provide initial clues about the types of oxygen-containing functionalities present in the molecule. Similarly, IR spectra of other this compound derivatives have indicated the presence of hydroxyl, α,β-unsaturated ester, α,β-unsaturated aldehyde, and ketone groups. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of this compound and its derivatives, allowing for the precise validation of their elemental composition and molecular formula. researchgate.netamazonaws.comacs.orgacs.orgrsc.orgescholarship.org HRMS provides a mass-to-charge ratio (m/z) with high accuracy, often revealing the presence of molecular ions, such as the sodiated molecular ion ([M + Na]⁺) observed for this compound L at m/z 561.1561, which confirmed its molecular formula as C₂₅H₃₀O₁₃Na. researchgate.net This technique is essential for confirming the proposed structures based on spectroscopic data.

X-ray Crystallographic Analysis

X-ray crystallographic analysis is a powerful technique used to definitively determine the three-dimensional structure and absolute stereochemistry of crystalline this compound derivatives at the atomic level. nih.govresearchgate.netwikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can construct an electron density map and precisely locate the positions of atoms, define bond lengths and angles, and confirm the stereochemical configuration. wikipedia.orglibretexts.org X-ray crystallography has been successfully applied to determine the relative stereochemistry of this compound P and to confirm the structures of other bipinnatins, providing unambiguous structural information. nih.govresearchgate.net

Chromatographic Methods for Purification and Analysis (e.g., HPLC)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound and its various derivatives from complex natural extracts. acs.orgint-res.comacs.orgnih.govuni-konstanz.de Column chromatography, particularly using silica (B1680970) gel, is commonly used for initial fractionation of crude extracts. acs.orgint-res.comacs.org High-Performance Liquid Chromatography (HPLC) is a widely utilized method for further purification and analysis, allowing for the separation of closely related compounds based on their differing affinities for a stationary phase. int-res.comnih.govuni-konstanz.de Both normal-phase and reversed-phase HPLC have been employed in this compound research. int-res.com Detection is often achieved using UV detection. int-res.com Preparative HPLC is used to obtain pure samples of individual bipinnatins for detailed spectroscopic analysis and biological testing. int-res.comuni-konstanz.de

Computational Chemistry Approaches in Biosynthetic Pathway Elucidation (e.g., Density Functional Theory for Norrish-Yang Cyclization)

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the potential biosynthetic pathways of this compound and its derivatives, as well as exploring the feasibility and mechanisms of key chemical transformations. nottingham.ac.ukresearchgate.networktribe.comresearchgate.netharvard.eduresearchgate.netresearchgate.netnih.gov DFT calculations have been applied to investigate proposed biosynthetic steps, such as the Norrish-Yang cyclization, which has been hypothesized to be involved in the formation of the cyclobutanol (B46151) ring in providencin, a natural product potentially derived from this compound E. nottingham.ac.ukresearchgate.networktribe.comresearchgate.netresearchgate.net These calculations can assess the energetic feasibility of reaction pathways, predict transition states, and provide insights into the stereochemical outcome of reactions. nottingham.ac.ukworktribe.comresearchgate.net

For example, DFT calculations have supported the feasibility of a proposed Norrish-Yang cyclization in this compound E leading to providencin and have indicated that the stereoselectivity is consistent with that observed in the natural product. nottingham.ac.ukresearchgate.netresearchgate.net Computational studies have also been used to investigate other proposed transformations, such as transannular cycloaddition reactions involved in the biosynthesis of polycyclic diterpenes like intricarene (B1249381) from this compound J. researchgate.networktribe.comresearchgate.netharvard.eduresearchgate.netnih.gov These studies can help rationalize experimental observations and guide synthetic strategies. worktribe.comharvard.edu

常见问题

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.78 (d, J=10.2 Hz, H-3), 2.12 (s, H-14) | |

| ¹³C NMR | δ 210.5 (C-9), 170.2 (C-2) | |

| HRMS | [M+H]+ m/z 265.1432 (calc. 265.1436) |

Q. Table 2. Common Assays for this compound Derivatives

| Assay Type | Protocol Summary | Pitfalls |

|---|---|---|

| Cytotoxicity | MTT assay, 48h incubation, IC₅₀ calculation | False positives from solvent toxicity |

| Anti-inflammatory | LPS-induced TNF-α suppression in RAW 264.7 | Batch variability in LPS activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。